{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of a cyclohexene ring, an ethoxyethenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane typically involves the reaction of cyclohexene with ethoxyethenylsilane under specific conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The process involves the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or improved mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functionalized silanes.
Mechanism of Action
The mechanism by which {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexene ring and ethoxyethenyl group provide additional sites for functionalization, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(dimethyl)silane
- {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(triethyl)silane
- {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(methylphenyl)silane
Uniqueness
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced reactivity. This makes it particularly useful in applications where these properties are desirable.
Properties
CAS No. |
194242-28-9 |
---|---|
Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
[2-(cyclohexen-1-yl)-1-ethoxyethenoxy]-trimethylsilane |
InChI |
InChI=1S/C13H24O2Si/c1-5-14-13(15-16(2,3)4)11-12-9-7-6-8-10-12/h9,11H,5-8,10H2,1-4H3 |
InChI Key |
YCPLPMRGDNFHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC1=CCCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.